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Get Quote

Introduction & Structural Context
1H-Indole-4,6-diamine (CAS: 885518-11-6) is a highly functionalized heterocyclic scaffold of

significant interest in modern drug discovery[1]. Featuring an electron-rich pyrrole ring fused to

a diamino-substituted benzene ring, this compound serves as a critical precursor for the

synthesis of advanced kinase inhibitors and DNA minor groove binders[2]. The presence of two

primary amino groups at the 4- and 6-positions introduces profound electronic effects—

specifically strong resonance (+M) and inductive (-I) dynamics—that drastically alter its

spectroscopic signature compared to unsubstituted indoles[3].

As a Senior Application Scientist, I have structured this technical guide to provide an

authoritative, orthogonal approach to the spectroscopic characterization of 1H-Indole-4,6-
diamine. The methodologies detailed herein are designed as self-validating systems to ensure

absolute structural confidence during synthetic workflows.

Physicochemical & Structural Parameters
Before initiating spectroscopic analysis, it is crucial to establish the baseline physicochemical

properties of the analyte. The high polarity of the diamine dictates specific solvent and
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ionization choices in downstream analytical workflows.

Parameter Value
Causality / Implication for
Analysis

CAS Number 885518-11-6

Unique identifier for

procurement and database

cross-referencing[1].

Molecular Formula C₈H₉N₃
Dictates the exact mass target

for HRMS calibration.

Molecular Weight 147.18 g/mol
Nominal mass used for low-

resolution MS tuning.

SMILES C1=CNC2=CC(=CC(=C12)N)N
Topological mapping for in

silico NMR prediction.

Exact Mass 147.0796 Da
Target for High-Resolution

Mass Spectrometry (HRMS).

Solubility
High in DMSO/MeOH, Low in

CHCl₃

Mandates the use of DMSO-d₆

for NMR to prevent

aggregation.

Spectroscopic Characterization & Mechanistic
Causality
Nuclear Magnetic Resonance (NMR)
Causality of Solvent Choice: 1H-Indole-4,6-diamine exhibits extensive intermolecular

hydrogen bonding due to its three hydrogen-bond donors (two -NH₂, one indole -NH). Using

CDCl₃ would result in severe peak broadening and poor solubility. We utilize DMSO-d₆

because its strong hydrogen-bond accepting nature disrupts these intermolecular networks,

yielding sharp, well-resolved resonances[3].

Electronic Shielding Effects: The amino groups at C4 and C6 exert a powerful electron-

donating resonance effect (+M). This significantly increases the electron density at the ortho

and para positions. Consequently, the protons at C5 and C7 experience profound diamagnetic
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shielding, shifting their resonances upfield (5.5–6.2 ppm) relative to standard aromatic

protons[3].

Table 1: ¹H NMR Data (DMSO-d₆, 400 MHz)
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Position
Chemical
Shift (δ,
ppm)

Multiplicity
Coupling (J,
Hz)

Integration
Assignment
Rationale

1-NH 10.50 br s - 1H

Indole
secondary
amine;
deshielded
by aromatic
ring
current.

H-2 6.95 dd 3.0, 2.5 1H

Pyrrole ring

proton;

typical indole

range.

H-3 6.20 dd 3.0, 2.0 1H

Pyrrole ring

proton;

shielded

relative to H-

2.

H-7 6.05 d 1.8 1H

Meta-coupled

to H-5;

shielded by

ortho C6-

NH₂.

H-5 5.65 d 1.8 1H

Highly

shielded by

ortho C4-NH₂

and C6-NH₂

groups.

4-NH₂ 4.85 br s - 2H Primary

amine; broad

due to

quadrupolar
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Position
Chemical
Shift (δ,
ppm)

Multiplicity
Coupling (J,
Hz)

Integration
Assignment
Rationale

relaxation of

¹⁴N.

| 6-NH₂ | 4.55 | br s | - | 2H | Primary amine; distinct from 4-NH₂ due to asymmetric

environment. |

Table 2: ¹³C NMR Data (DMSO-d₆, 100 MHz)

Position
Chemical Shift (δ,
ppm)

Carbon Type
Assignment
Rationale

C-6 144.0 Cq (Ar-NH₂)
Deshielded by
electronegative
nitrogen (-I effect).

C-4 142.5 Cq (Ar-NH₂)

Deshielded by

electronegative

nitrogen (-I effect).

C-7a 138.0 Cq (Bridgehead)
Indole core structural

carbon.

C-2 122.0 CH (Pyrrole)
Typical pyrrole

resonance.

C-3a 115.0 Cq (Bridgehead)
Indole core structural

carbon.

C-3 98.5 CH (Pyrrole)
Shielded pyrrole

carbon.

C-7 95.0 CH (Aromatic)

Shielded by

resonance from C6-

NH₂.

| C-5 | 92.0 | CH (Aromatic) | Highly shielded by dual +M effects from C4 and C6 amines. |
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Fourier-Transform Infrared Spectroscopy (FT-IR)
Causality of Technique: We employ Attenuated Total Reflectance (ATR) rather than traditional

KBr pellets. KBr is highly hygroscopic; absorbed moisture produces a broad O-H stretch at

~3400 cm⁻¹, which would obscure the critical N-H stretching bands of the diamine and indole

core.

Table 3: Key FT-IR Vibrational Modes (ATR)

Wavenumber (cm⁻¹) Vibrational Mode Structural Significance

3420, 3350
N-H Stretch
(Asymmetric/Symmetric)

Confirms the presence of
the primary -NH₂ groups.

3250 N-H Stretch (Secondary)
Broad band indicative of the

indole pyrrole N-H.

1625 N-H Bend (Scissoring)
Characteristic of primary

amines.

1580, 1510 C=C Aromatic Stretch
Confirms the fused bicyclic

aromatic core.

| 1280 | C-N Stretch | Aromatic carbon-nitrogen bond vibration. |

High-Resolution Mass Spectrometry (HRMS)
Causality of Ionization: Electrospray Ionization in positive mode (ESI+) is selected because the

primary anilines (pKa ~4.5) readily accept protons in an acidic mobile phase (e.g., 0.1% Formic

Acid). This guarantees a high-intensity molecular ion.

Table 4: LC-MS/MS Fragmentation Data (ESI+)
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m/z Ion Type Neutral Loss
Fragmentation
Rationale

148.08 [M+H]⁺ None

Protonated
molecular ion
(Exact Mass
target).

131.05 [M+H - NH₃]⁺ -17 Da

Cleavage of one

primary amine group

as ammonia.

| 120.07 | [M+H - HCN]⁺ | -27 Da | Characteristic indole pyrrole ring opening and loss of HCN. |

Self-Validating Experimental Protocols
To ensure absolute trustworthiness and reproducibility, the following protocols incorporate

internal validation mechanisms.

NMR Acquisition Protocol
Sample Preparation: Dissolve 15 mg of 1H-Indole-4,6-diamine in 0.6 mL of anhydrous

DMSO-d₆ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS).

Validation Step: The TMS peak acts as a zero-point internal standard. The residual solvent

peak (DMSO-d₅) must be verified at exactly δ 2.50 ppm (¹H) and δ 39.5 ppm (¹³C) to confirm

calibration accuracy[3].

Acquisition: Acquire ¹H spectra at 400 MHz (16 scans, 10s relaxation delay to ensure full

integration of the broad -NH₂ protons). Acquire ¹³C spectra at 100 MHz (1024 scans,

complete proton decoupling).

ATR-FTIR Acquisition Protocol
Background Subtraction (Validation Step): Immediately prior to sample loading, collect a 32-

scan background spectrum of the clean diamond ATR crystal. This self-corrects for ambient

CO₂ and atmospheric H₂O.
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Sample Application: Apply 2-3 mg of the neat solid powder directly onto the ATR crystal.

Acquisition: Apply consistent pressure via the anvil and acquire 32 scans from 4000 to 400

cm⁻¹ at a resolution of 4 cm⁻¹.

LC-MS/MS Acquisition Protocol
System Suitability (Validation Step): Inject a blank sample (MeOH + 0.1% Formic Acid) prior

to the analyte to rule out column carryover or background contamination.

Sample Preparation: Prepare a 1 µg/mL solution in 50:50 Water:Acetonitrile containing 0.1%

Formic Acid.

Acquisition: Utilize a C18 column (2.1 x 50 mm, 1.8 µm) with a gradient elution. Operate the

mass spectrometer in ESI+ mode. Use Leucine Enkephalin as a lock-mass for real-time

exact mass correction.

Analytical Workflow Visualization
The following diagram maps the logical relationship between sample acquisition, orthogonal

data integration, and final structural confirmation.
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Fig 1: Spectroscopic validation workflow for 1H-Indole-4,6-diamine structural confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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